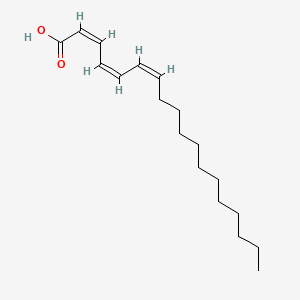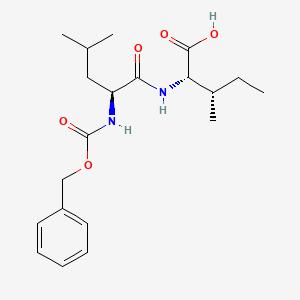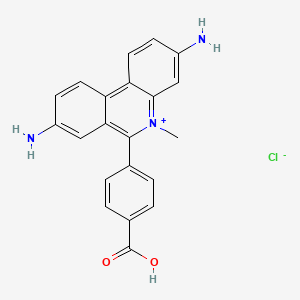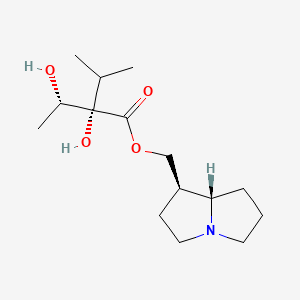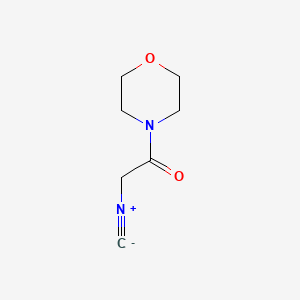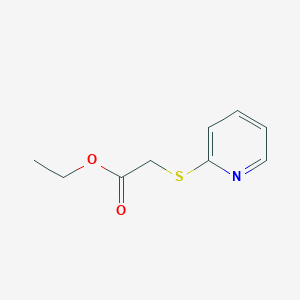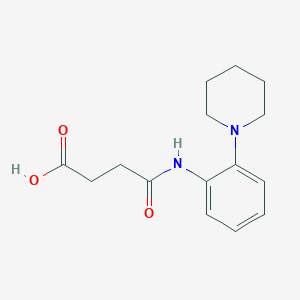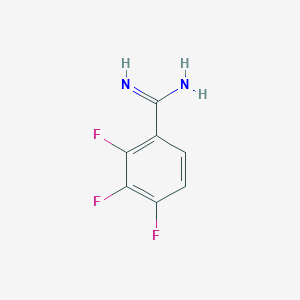
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of both glucose and fructose units, linked to a fatty acid chain. It is commonly found in various natural sources and has significant applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate typically involves the esterification of sucrose with oleic acid. The reaction is usually catalyzed by an enzyme such as lipase, which facilitates the formation of the ester bond between the sugar and the fatty acid. The reaction conditions often include a controlled temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic processes where sucrose and oleic acid are reacted in the presence of a lipase enzyme. The process is designed to be efficient and cost-effective, ensuring high yields and minimal by-products. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The glycosidic bonds in the compound can be targeted for substitution reactions, resulting in the formation of different glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, under conditions that promote the cleavage of glycosidic bonds.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular processes and as a potential bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trehalose: A disaccharide consisting of two glucose molecules, known for its stability and protective properties.
Maltose: A disaccharide composed of two glucose units, commonly found in malt and starch.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate is unique due to its combination of a glycosidic bond and a fatty acid ester. This structure imparts distinct physical and chemical properties, making it useful for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
52683-61-1 |
|---|---|
Formule moléculaire |
C30H54O12 |
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C30H54O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)42-30(28(39)26(37)24(35)21(18-31)41-30)29(20-33)27(38)25(36)22(19-32)40-29/h9-10,21-22,24-28,31-33,35-39H,2-8,11-20H2,1H3/b10-9-/t21-,22-,24-,25-,26+,27+,28-,29+,30+/m1/s1 |
Clé InChI |
AECIIQVDGKYLNI-VUAWYJOHSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
| 52683-61-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



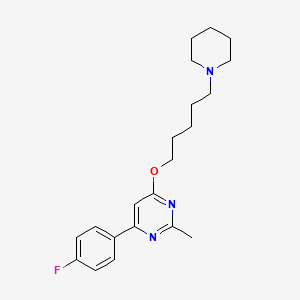
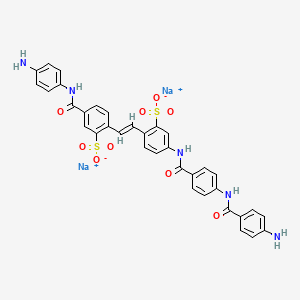
![(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B1609364.png)
